molecular formula C24H23N5O3S B2484765 ethyl 2-(2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)benzoate CAS No. 893927-30-5

ethyl 2-(2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)benzoate

Cat. No.: B2484765
CAS No.: 893927-30-5
M. Wt: 461.54
InChI Key: NPSSWVMYKHMRPH-UHFFFAOYSA-N
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Description

Ethyl 2-(2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)benzoate is a complex organic compound notable for its diverse applications in scientific research, particularly in fields like chemistry, biology, and medicine. Its unique structure, combining a benzoate ester with a pyrazolopyrimidine moiety, offers various pathways for reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)benzoate typically involves multiple steps:

  • Starting Materials: : The synthesis begins with commercially available or easily synthesized intermediates such as 2,4-dimethylphenylhydrazine, 4-chloropyrimidine, and ethyl 2-bromoacetate.

  • Formation of Pyrazolopyrimidine: : This involves the reaction of 2,4-dimethylphenylhydrazine with 4-chloropyrimidine under basic conditions to form the pyrazolopyrimidine scaffold.

  • Thioether Formation: : The pyrazolopyrimidine intermediate is then reacted with thiourea to introduce the thioether group.

  • Amide Bond Formation: : Finally, this intermediate undergoes an amide coupling reaction with ethyl 2-bromoacetate, facilitated by a coupling reagent like EDCI or HATU, to yield the desired product.

Industrial Production Methods

While specific industrial methods may vary, scaling up this synthesis typically involves optimizing reaction conditions to improve yield and purity. Techniques such as continuous flow chemistry and the use of automated synthesizers can enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)benzoate can undergo several types of reactions:

  • Oxidation: : The thioether group can be oxidized to a sulfoxide or sulfone under appropriate conditions using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

  • Reduction: : The compound can be reduced at various points, depending on the desired modification of functional groups.

  • Substitution: : Nucleophilic substitution can occur at the aromatic sites or at the ester moiety under strong basic or acidic conditions.

Common Reagents and Conditions

  • Oxidation: : m-CPBA for thioether oxidation.

  • Reduction: : Catalytic hydrogenation using palladium on carbon (Pd/C).

  • Substitution: : Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) for nucleophilic aromatic substitution.

Major Products

The major products depend on the reaction type but can include oxidized derivatives (sulfoxides, sulfones), reduced forms, and various substitution products.

Scientific Research Applications

Ethyl 2-(2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)benzoate is utilized in numerous research areas:

  • Chemistry: : As a reagent for studying reaction mechanisms and as a starting material for synthesizing more complex molecules.

  • Biology: : Potential as a molecular probe due to its unique structure, which can interact with biological macromolecules.

  • Medicine: : Investigated for its potential therapeutic properties, particularly in modulating enzymatic activity or as a scaffold for drug design.

  • Industry: : Possible applications in the development of new materials with specific desired properties.

Comparison with Similar Compounds

Ethyl 2-(2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)benzoate stands out due to its unique combination of functional groups. Similar compounds may include:

  • Pyrazolopyrimidine Derivatives: : Known for biological activity and used in drug discovery.

  • Benzoate Esters: : Commonly used in medicinal chemistry for modifying pharmacokinetic properties.

  • Thioether-Containing Compounds: : Often explored for their redox properties and potential as enzyme inhibitors.

Properties

IUPAC Name

ethyl 2-[[2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N5O3S/c1-4-32-24(31)17-7-5-6-8-19(17)28-21(30)13-33-23-18-12-27-29(22(18)25-14-26-23)20-10-9-15(2)11-16(20)3/h5-12,14H,4,13H2,1-3H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPSSWVMYKHMRPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NC=NC3=C2C=NN3C4=C(C=C(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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